molecular formula C14H13IO4 B483726 8-iodo-3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate CAS No. 499117-23-6

8-iodo-3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate

Cat. No.: B483726
CAS No.: 499117-23-6
M. Wt: 372.15g/mol
InChI Key: VDKWPOLLCGXYLR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-iodo-3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate typically involves the iodination of 3,4-dimethyl-2-oxochromen-7-yl propanoate. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired production scale and efficiency. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-iodo-3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the chromen-2-one moiety can be reduced to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water), room temperature.

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperatures.

Major Products Formed

    Substitution: Amino or thio derivatives of the chromen-2-one structure.

    Oxidation: Oxo derivatives with enhanced electrophilic properties.

    Reduction: Alcohol derivatives with potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, 8-iodo-3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. Its ability to interact with biological targets makes it a subject of interest in drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its derivatives may serve as lead compounds for the development of new drugs targeting various diseases.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, dyes, and polymers.

Mechanism of Action

The mechanism of action of 8-iodo-3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and chromen-2-one moiety play crucial roles in its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (8-Bromo-3,4-dimethyl-2-oxochromen-7-yl) propanoate: Similar structure with a bromine atom instead of iodine.

    (8-Chloro-3,4-dimethyl-2-oxochromen-7-yl) propanoate: Similar structure with a chlorine atom instead of iodine.

    (8-Fluoro-3,4-dimethyl-2-oxochromen-7-yl) propanoate: Similar structure with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 8-iodo-3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate imparts unique chemical and biological properties compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s reactivity and binding interactions, making it a valuable compound for various applications.

Properties

CAS No.

499117-23-6

Molecular Formula

C14H13IO4

Molecular Weight

372.15g/mol

IUPAC Name

(8-iodo-3,4-dimethyl-2-oxochromen-7-yl) propanoate

InChI

InChI=1S/C14H13IO4/c1-4-11(16)18-10-6-5-9-7(2)8(3)14(17)19-13(9)12(10)15/h5-6H,4H2,1-3H3

InChI Key

VDKWPOLLCGXYLR-UHFFFAOYSA-N

SMILES

CCC(=O)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)I

Canonical SMILES

CCC(=O)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)I

Origin of Product

United States

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